1-Methylsulfinyl-2-nitrobenzene
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Overview
Description
1-Methanesulfinyl-2-nitrobenzene is an organic compound with the molecular formula C7H7NO3S It is characterized by the presence of a methanesulfinyl group (-SOCH3) and a nitro group (-NO2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methanesulfinyl-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of methanesulfinylbenzene. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of 1-methanesulfinyl-2-nitrobenzene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Methanesulfinyl-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-Methanesulfinyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methanesulfinyl-2-nitrobenzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methanesulfinyl group can also participate in redox reactions, further influencing the compound’s activity .
Comparison with Similar Compounds
1-Methanesulfonyl-2-nitrobenzene: Similar structure but with a sulfonyl group (-SO2CH3) instead of a sulfinyl group.
2-Nitrobenzene-1-thiol: Contains a thiol group (-SH) instead of a sulfinyl group.
1-Nitro-2-(methylthio)benzene: Contains a methylthio group (-SCH3) instead of a sulfinyl group.
Uniqueness: 1-Methanesulfinyl-2-nitrobenzene is unique due to the presence of both a methanesulfinyl group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H7NO3S |
---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
1-methylsulfinyl-2-nitrobenzene |
InChI |
InChI=1S/C7H7NO3S/c1-12(11)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 |
InChI Key |
JECOZFMBKQJNDT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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